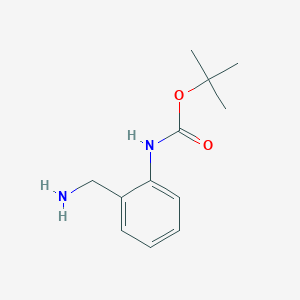

tert-Butyl N-(2-aminomethylphenyl)carbamate

Description

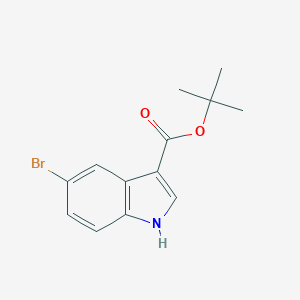

Tert-butyl N-(2-aminomethylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, including chiral organoselenanes and organotelluranes . It is also a key intermediate in the synthesis of omisertinib (AZD9291), a drug used for the treatment of certain types of non-small cell lung cancer .

Synthesis Analysis

The synthesis of tert-butyl N-(2-aminomethylphenyl)carbamate and related compounds involves several steps, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be considered analogs, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .

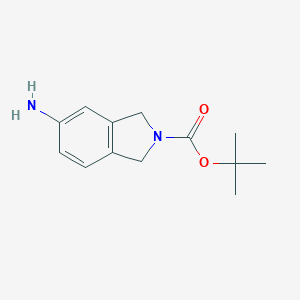

Molecular Structure Analysis

The molecular structure of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives can be complex, with the potential for chirality and multiple functional groups. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate leads to the formation of optically pure enantiomers, which are then transformed into corresponding 1-(2-aminophenyl)ethanols . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

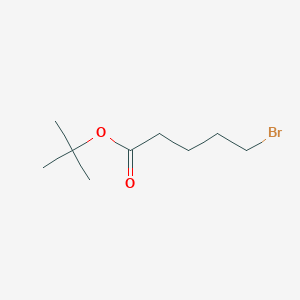

Tert-butyl N-(2-aminomethylphenyl)carbamate derivatives undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to produce functionalized carbamates, which upon hydrolysis yield 1,2-aminoalcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in organic synthesis. For instance, the stability of the linkage between the C-terminal amino acid and the handle in N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid is resistant to acidolysis, which is advantageous in solid-phase synthesis of peptide alpha-carboxamides .

Relevant Case Studies

Several case studies highlight the utility of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives in medicinal chemistry and organic synthesis. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key step in the production of omisertinib, a therapeutic agent for lung cancer . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showcases the production of chiral intermediates for further chemical transformations . Furthermore, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has been evaluated, with some compounds showing promising results comparable to standard drugs10.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-Butyl N-(2-aminomethylphenyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis involves steps like acylation, nucleophilic substitution, and reduction, yielding high total yields (Zhao et al., 2017).

Metalation and Alkylation Research

This compound is studied for its ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and exhibits rapid metalation (Sieburth et al., 1996).

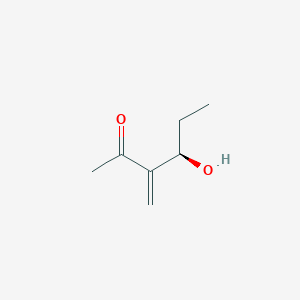

Asymmetric Mannich Reaction

It is also used in asymmetric Mannich reactions, which are critical in the synthesis of chiral amino carbonyl compounds. These reactions are significant in producing optically active compounds (Yang et al., 2009).

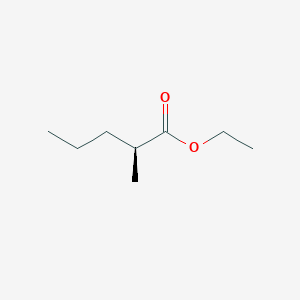

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of derivatives of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied. This process involves lipase-catalyzed transesterification and leads to the production of optically pure enantiomers (Piovan et al., 2011).

Syntheses and Reactions in Organic Chemistry

In organic synthesis, tert-butyl carbamates are involved in various reactions, such as the transformation of amino protecting groups and deprotection processes. These reactions are essential in synthesizing complex organic molecules (Sakaitani & Ohfune, 1990).

Deprotection Studies

Studies have shown that aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates. These conditions are mild and offer selectivity in the presence of other acid-sensitive groups, crucial in complex organic syntheses (Li et al., 2006).

Glycosylative Transcarbamylation

Tert-butyl carbamates are used in glycosylative transcarbamylation reactions to generate anomeric 2-deoxy-2-amino sugar carbamates. This reaction is significant in creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

properties

IUPAC Name |

tert-butyl N-[2-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRNSYPZZUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375437 | |

| Record name | tert-Butyl [2-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(2-aminomethylphenyl)carbamate | |

CAS RN |

849020-94-6 | |

| Record name | tert-Butyl [2-(aminomethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-(aminomethyl)phenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)